N-(4-benzoylphenyl)-2-ethoxybenzamide
Description
N-(4-Benzoylphenyl)-2-ethoxybenzamide is a synthetic benzamide derivative characterized by a 2-ethoxybenzamide core substituted at the nitrogen atom with a 4-benzoylphenyl group.
Properties
Molecular Formula |
C22H19NO3 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(4-benzoylphenyl)-2-ethoxybenzamide |
InChI |
InChI=1S/C22H19NO3/c1-2-26-20-11-7-6-10-19(20)22(25)23-18-14-12-17(13-15-18)21(24)16-8-4-3-5-9-16/h3-15H,2H2,1H3,(H,23,25) |
InChI Key |
MJTVWZDHOLDHHJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
solubility |
0.7 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The following table summarizes key structural and functional differences between N-(4-benzoylphenyl)-2-ethoxybenzamide and related compounds:
Functional Insights
- CTB vs. CTPB : CTB exhibits a higher binding affinity (-7.72 kcal/mol) compared to CTPB (-1.18 kcal/mol) due to the absence of the bulky pentadecyl chain, which allows CTB to form a critical hydrogen bond with Leu1398 in p300 . The pentadecyl group in CTPB sterically hinders such interactions, reducing efficacy despite its role in enhancing membrane permeability .
- Role of Electronegative Substituents : The 4-Cl and 3-CF3 groups in CTB/CTPB are critical for HAT activation, as they enhance interactions with hydrophobic pockets in the p300 active site . In contrast, the benzoyl group in this compound lacks these electronegative groups, which may alter its binding mode or activity profile.
- Lipid-Lowering Derivatives : highlights N-(4-benzoylphenyl)pyrrole-2-carboxamide derivatives with lipid-lowering effects in hyperlipidemic rats. While this suggests that the benzoylphenyl group may contribute to metabolic activity, direct evidence linking it to the title compound is absent .
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